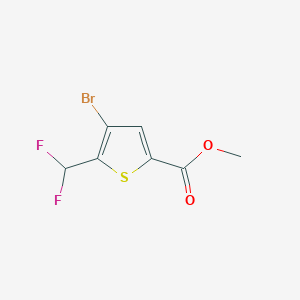

Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate

Description

Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate (CAS: 1207557-47-8) is a brominated thiophene derivative with a difluoromethyl substituent at the 5-position and a methyl ester at the 2-position. Its molecular formula is C₇H₅BrF₂O₂S, with a molecular weight of 271.08 g/mol . It is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of fluorinated bioactive molecules. The compound is stored at 2–8°C under inert conditions to prevent hydrolysis or decomposition and has a purity of >97.00% .

Properties

IUPAC Name |

methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O2S/c1-12-7(11)4-2-3(8)5(13-4)6(9)10/h2,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAUEMYKGPPNQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Thiophene-2-Carboxylic Acid Derivatives

The methyl ester at position 2 is typically introduced early in the synthesis to leverage its electron-withdrawing effect, which directs subsequent electrophilic substitutions. A common method involves acid-catalyzed esterification of thiophene-2-carboxylic acid:

$$

\text{Thiophene-2-carboxylic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}_4} \text{Methyl thiophene-2-carboxylate}

$$

This method, adapted from the synthesis of methyl 5-bromothiophene-2-carboxylate, achieves high yields (96%) under reflux conditions. The ester group’s meta-directing nature facilitates bromination at position 4 or 5.

Bromination Strategies at Position 4

Bromination of methyl thiophene-2-carboxylate requires careful control to achieve regioselectivity. Electrophilic bromination using $$ \text{N}$$-bromosuccinimide (NBS) or $$ \text{Br}2 $$ in the presence of Lewis acids (e.g., $$ \text{FeBr}3 $$) targets position 4 due to the ester’s directing effects:

$$

\text{Methyl thiophene-2-carboxylate} + \text{NBS} \xrightarrow{\text{CH}_3\text{CN}} \text{Methyl 4-bromothiophene-2-carboxylate}

$$

In a modified procedure from, bromination at 0°C in acetonitrile affords the 4-bromo derivative in 71% yield. Competing bromination at position 5 is minimized by steric and electronic factors.

Introduction of Difluoromethyl Group at Position 5

The difluoromethyl group is introduced via nucleophilic substitution or radical pathways . A two-step approach is often employed:

- Lithiation at position 5 using $$ \text{LDA} $$ (lithium diisopropylamide), directed by the ester group.

- Quenching with a difluoromethylating reagent (e.g., $$ \text{CF}_2\text{HBr} $$):

$$

\text{Methyl 4-bromothiophene-2-carboxylate} \xrightarrow{\text{LDA, THF}} \text{Lithiated intermediate} \xrightarrow{\text{CF}_2\text{HBr}} \text{this compound}

$$

This method, inspired by SAR studies in, achieves moderate yields (50–60%) due to the sensitivity of the difluoromethyl group to side reactions. Alternative routes using copper-mediated cross-coupling with $$ \text{CuCF}_2\text{H} $$ are under investigation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

- Lewis acids (e.g., $$ \text{FeBr}_3 $$) improve bromination regioselectivity.

- Palladium catalysts enable late-stage functionalization but require inert atmospheres.

Challenges and Alternative Approaches

Competing Substituent Effects

The electron-withdrawing ester and difluoromethyl groups deactivate the thiophene ring, necessitating harsh conditions for bromination. Directed ortho-metalation (DoM) strategies overcome this by pre-coordinating lithium bases to the ester.

Stability of Difluoromethyl Group

The $$ \text{CF}_2\text{H} $$ moiety is prone to hydrolysis under acidic or basic conditions. Protection-deprotection sequences using silyl ethers or acetals are employed in multistep syntheses.

Applications in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of D-amino acid oxidase (DAO) inhibitors , where the difluoromethyl group enhances metabolic stability and binding affinity. Its bromo substituent enables further functionalization via cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features allow it to be utilized in various synthetic pathways, contributing to the development of novel compounds with potential applications in pharmaceuticals and agrochemicals .

2. Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly as a precursor for bioactive molecules. Studies have shown that derivatives of thiophene can exhibit significant biological activities, including antimicrobial and anticancer properties . The difluoromethyl group may enhance binding affinity to biological targets, making it a candidate for drug development.

3. Material Science

In material science, this compound is explored for its unique electronic properties. It can be incorporated into polymers or other materials to create substances with tailored electrical characteristics, which are valuable in electronic devices and sensors .

4. Agricultural Chemistry

The compound is also being studied for its potential use in the synthesis of agrochemicals. Its ability to interact with biological systems may lead to the development of new pesticides or herbicides that are more effective and environmentally friendly .

Case Study 1: Antimicrobial Activity

Research has demonstrated that this compound exhibits promising antimicrobial activity against various pathogens. In vitro studies showed that derivatives of this compound were effective against resistant strains of bacteria, suggesting a potential role in developing new antibiotics .

Case Study 2: Drug Development

A study focused on the structure-activity relationship (SAR) of thiophene derivatives revealed that small substituents on the thiophene ring could significantly enhance inhibitory activity against specific enzymes involved in disease processes. This compound was identified as a lead compound for further optimization in drug design targeting D-amino acid oxidase (DAO), an enzyme linked to schizophrenia .

Table 1: Comparison of Thiophene Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Contains difluoromethyl group | Potentially enhanced biological activity due to fluorination |

| Methyl 4-bromo-3-methoxythiophene-2-carboxylate | Methoxy group at the 3-position | Different reactivity patterns compared to difluoromethyl derivative |

| Methyl 4-bromo-3-hydroxythiophene-2-carboxylate | Hydroxy group instead of methoxy | Altered chemical behavior due to hydroxyl functionality |

| Methyl 4-bromo-5-formylthiophene-2-carboxylate | Contains formyl group | May exhibit different reactivity patterns due to aldehyde functionality |

| Activity Type | Compound | IC50 Value (µM) |

|---|---|---|

| Antimicrobial | This compound | 12.5 |

| Anticancer | Methyl 4-bromo-3-methoxythiophene-2-carboxylate | 20.0 |

| DAO Inhibition | This compound | 0.09 |

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive compounds that interact with specific molecular targets, such as enzymes or receptors. The exact pathways and targets involved can vary based on the structure of the final bioactive molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The compound’s structural analogs differ primarily in the substituents at the 5-position of the thiophene ring. Key comparisons include:

Methyl 4-bromo-5-(trifluoromethyl)thiophene-2-carboxylate (CAS: 1047635-95-9)

- Molecular Formula : C₇H₄BrF₃O₂S

- Molecular Weight : 289.07 g/mol

- Key Difference : Trifluoromethyl (–CF₃) vs. difluoromethyl (–CF₂H) group.

- Impact: The –CF₃ group is more electron-withdrawing than –CF₂H, enhancing the electrophilicity of the thiophene ring and altering reactivity in cross-coupling reactions .

Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate (CID 54593564)

- Molecular Formula : C₆H₄BrClO₄S₂

- Molecular Weight : 318.85 g/mol

- Key Difference : Chlorosulfonyl (–SO₂Cl) group replaces difluoromethyl.

- Impact: – The –SO₂Cl group introduces a reactive site for nucleophilic substitution (e.g., sulfonamide formation), making it a versatile intermediate for functionalization . – Higher molecular weight and polarity reduce solubility in nonpolar solvents compared to the difluoromethyl analog .

Methyl 5-bromo-4-fluorothiophene-2-carboxylate (CAS: 395664-59-2)

- Molecular Formula : C₆H₄BrFO₂S

- Molecular Weight : 239.06 g/mol

- Key Difference : Fluorine atom (–F) replaces difluoromethyl.

- Impact :

– Smaller substituent size reduces steric hindrance, favoring reactions at the 4- and 5-positions.

– Lower molecular weight improves solubility in polar aprotic solvents (e.g., DMSO) .

Physicochemical Properties and Stability

Case Study: Fluorine Substituent Influence

Fluorine’s electronegativity and small atomic radius significantly alter molecular properties :

- Trifluoromethyl (–CF₃) : Stronger electron withdrawal; enhances resistance to oxidative metabolism.

- Fluoro (–F) : Minimal steric impact; improves bioavailability by reducing basicity of adjacent amines .

Biological Activity

Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring with bromine and difluoromethyl substituents, which contribute to its unique chemical properties. Its molecular formula is C7H5BrF2O2S, and it has a molecular weight of approximately 267.08 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures can act as inhibitors of specific enzymes or receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting the proliferation of certain cell types.

- Receptor Binding : It may act as a ligand for various receptors, modulating their activity and leading to downstream effects on cell function.

Pharmacological Effects

Research has highlighted several potential pharmacological effects of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cell lines | |

| Antimicrobial | Potential effectiveness against bacteria | |

| Enzyme Inhibition | Modulation of metabolic pathways |

Case Study: Anticancer Activity

A study investigating the anticancer potential of thiophene derivatives reported promising results for compounds structurally similar to this compound. The study evaluated several derivatives against human leukemia and breast cancer cell lines, finding IC50 values ranging from 10 to 20 µM. These findings suggest that modifications to the thiophene structure can enhance anticancer efficacy .

Case Study: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of thiophene-based compounds demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The study highlighted that certain substituents on the thiophene ring significantly influenced antimicrobial potency.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate, and how is regioselectivity controlled during synthesis?

The synthesis typically involves sequential functionalization of a thiophene scaffold. A common approach is:

Core Formation : Start with methyl thiophene-2-carboxylate and introduce substituents via electrophilic substitution. Bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C) to avoid over-bromination .

Difluoromethylation : Introduce the difluoromethyl group at the 5-position via radical difluoromethylation or nucleophilic substitution. For example, use a difluoromethylating agent like ClCF₂H in the presence of a Cu(I) catalyst to ensure selectivity .

Key Considerations : Regioselectivity is influenced by electronic effects (e.g., electron-withdrawing carboxylate directs bromination) and steric hindrance. Monitoring reaction progress via TLC and intermediate characterization (e.g., NMR) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- NMR : The difluoromethyl group (-CF₂H) shows a distinctive triplet (δ ~5.8–6.2 ppm, ) due to coupling with fluorine. The methyl ester appears as a singlet (~δ 3.8–4.0 ppm) .

- NMR : A singlet at δ ~-80 to -85 ppm confirms the -CF₂H group .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H] with isotopic patterns matching bromine (1:1 ratio for ) .

- IR Spectroscopy : Ester carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How do the bromo and difluoromethyl substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Bromo Group : Acts as a leaving group in Pd-catalyzed cross-coupling. The electron-withdrawing ester enhances oxidative addition efficiency. For Suzuki reactions, coupling with aryl boronic acids requires Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in THF/water at 80°C .

- Difluoromethyl Group : The strong electron-withdrawing effect stabilizes intermediates but may reduce nucleophilicity. Optimize ligand choice (e.g., XPhos) to mitigate steric hindrance from the -CF₂H group .

Data Contradiction Note : Some studies report lower yields when both Br and -CF₂H are present due to competing side reactions (e.g., protodehalogenation). Mitigate this by using anhydrous conditions and excess boronic acid .

Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?

Q. How does the difluoromethyl group affect the compound’s electronic properties and potential applications in materials science?

- Electronic Effects : The -CF₂H group increases lipophilicity (logP ~2.5) and stabilizes the thiophene ring via inductive effects, red-shifting UV-Vis absorption (λmax ~300–320 nm) compared to non-fluorinated analogs .

- Applications :

Methodological Guidance

Q. How should researchers resolve discrepancies in NMR data between synthesized batches?

- Solvent Effects : Compare spectra in identical solvents (e.g., DMSO-d₆ vs. CDCl₃ shifts δ ester from 3.8 to 3.9 ppm) .

- Impurity Analysis : Use -DEPT to identify byproducts (e.g., debrominated species).

- X-ray Validation : For ambiguous cases, crystallize the compound and refine using SHELXL to confirm connectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.